N-Isobutyrylguanosine

Oligonucleotide synthesis Protecting group strategy Process optimization

Obtaining guanosine building blocks with consistent protecting group performance is a critical bottleneck in RNA synthesis. N-Isobutyrylguanosine (iBu-rG) is the industry-validated N2-protected guanosine for solid-phase oligoribonucleotide synthesis, where the isobutyryl group is efficiently removed under standard ammonolysis conditions, eliminating extra deprotection steps. • Compatible with universal ammonolysis deprotection-no additional steps required • Enables 9-step synthesis of photocaged 3′-S-thioguanosine phosphoramidite (10.2% overall yield) for RNA catalysis studies • Available at ≥98% HPLC purity, ensuring consistency with validated manufacturing processes and avoiding costly re-validation.

Molecular Formula C₁₄H₁₉N₅O₆
Molecular Weight 353.33
CAS No. 64350-24-9
Cat. No. B1142407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isobutyrylguanosine
CAS64350-24-9
SynonymsN-(2-Methyl-1-oxopropyl)guanosine
Molecular FormulaC₁₄H₁₉N₅O₆
Molecular Weight353.33
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C14H19N5O6/c1-5(2)11(23)17-14-16-10-7(12(24)18-14)15-4-19(10)13-9(22)8(21)6(3-20)25-13/h4-6,8-9,13,20-22H,3H2,1-2H3,(H2,16,17,18,23,24)/t6-,8-,9-,13-/m1/s1
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isobutyrylguanosine (CAS 64350-24-9) for Oligonucleotide Synthesis: Core Properties and Sourcing Guide


N-Isobutyrylguanosine (iBu-rG; C14H19N5O6; MW 353.33) is a synthetic N2‑protected guanosine derivative widely employed as a building block in solid‑phase oligoribonucleotide synthesis . The isobutyryl moiety serves as a transient protecting group for the exocyclic amine of guanine, preventing undesired side reactions during chain assembly while remaining removable under standard ammonolysis conditions [1]. This compound is a critical precursor for the preparation of advanced phosphoramidites, including 2′‑O‑photocaged 3′‑S‑thioguanosine derivatives used to probe RNA catalysis mechanisms [2].

Why N-Isobutyrylguanosine (CAS 64350-24-9) Cannot Be Casually Replaced by Other N2‑Protected Guanosine Analogs


In oligonucleotide synthesis, the choice of N2‑protecting group critically influences both coupling efficiency and final product purity. Different acyl protecting groups (e.g., acetyl, benzoyl, phenoxyacetyl) exhibit distinct deprotection kinetics and stabilities under the acidic conditions of detritylation [1]. Notably, the commonly utilized N‑isobutyryl protecting group is reported to be less stable and slower to deprotect than N‑acetyl protection, leading to lower yields of dG‑containing sequences and elevated impurity profiles in mixed‑sequence oligos [2]. Consequently, substituting N‑isobutyrylguanosine with a generic N2‑protected guanosine without adjusting synthesis protocols will directly impact oligonucleotide quality and downstream biological reproducibility.

N-Isobutyrylguanosine (CAS 64350-24-9) Quantitative Differentiation vs. Closest Analogs: A Procurement Evidence Checklist


N-Acetyl vs. N-Isobutyryl Guanosine: Superior Deprotection Speed and Stability

Direct head‑to‑head comparison reveals that N‑acetyl protected guanine is significantly faster to deprotect under mild base conditions and simultaneously more stable during synthesis than N‑isobutyryl guanosine. This dual advantage translates to cleaner, higher‑purity oligonucleotide products and supports the use of N‑isobutyrylguanosine only when specific process constraints (e.g., compatibility with other sensitive modifications) mandate its slower deprotection profile [1].

Oligonucleotide synthesis Protecting group strategy Process optimization

Solution Stability of N-Isobutyryl‑dG Phosphoramidite: Faster Decomposition vs. dA, dC, dT Analogs

In competitive coupling experiments using freshly prepared phosphoramidite solutions, both methyl and β‑cyanoethyl N‑isobutyryl deoxyguanosine reagents decomposed faster than the corresponding dA, dC, and dT phosphoramidites. This differential instability led to significantly lower proportions of dG‑containing sequences in the final oligonucleotide mixtures, although the effect was attenuated for β‑cyanoethyl reagents due to their intrinsically slower decomposition [1].

Phosphoramidite chemistry Reagent stability Automated DNA synthesis

Synthetic Utility: 9‑Step Route to Photocaged 3′‑S‑Thioguanosine Phosphoramidite in 10.2% Overall Yield

Starting from N2‑isobutyrylguanosine, a nine‑step synthetic sequence yields 2′‑O‑(o‑nitrobenzyl)‑3′‑thioguanosine phosphoramidite with an overall yield of 10.2%. This phosphoramidite enables the construction of photocaged 3′‑S‑phosphorothiolate oligonucleotides used to dissect the chemical step of RNA catalysis [1]. While no direct comparator yield is provided, the reported 10.2% overall yield serves as a benchmark for assessing alternative routes to this specialized probe.

RNA catalysis Phosphorothiolate probes Synthetic methodology

Commercial Purity Specifications: HPLC Purity ≥98% vs. Typical 95% Grade

Vendor‑supplied N2‑isobutyrylguanosine is routinely available with HPLC purity specifications of ≥98% (e.g., Chem‑Impex, AKSci) and occasionally ≥99% (AKSci monohydrate). In contrast, some suppliers offer a minimum purity of 95% . For solid‑phase oligonucleotide synthesis, higher purity building blocks correlate with reduced side‑product formation and improved final oligonucleotide homogeneity, making ≥98% purity a preferred procurement criterion for demanding applications .

Quality control HPLC purity Oligonucleotide synthesis

Deprotection Selectivity: Ammonolysis Cleaves N‑Isobutyryl, While 6‑O‑Methyl Requires Strong Alkaline Conditions

Kinetic studies demonstrate that N2‑isobutyryl‑2'‑deoxyguanosine can be fully deblocked by ammonolysis, whereas the corresponding 6‑O‑methyl derivative remains intact under these conditions and requires strong alkaline treatment for removal [1]. This orthogonal deprotection behavior is attributed to the availability of the enolizable lactam function in the guanine ring and enables sequential deprotection strategies in complex oligonucleotide syntheses.

Deprotection chemistry Protecting group orthogonality RNA synthesis

Yield Benchmark: 2′‑C‑Methylguanosine Synthesis from N2‑Isobutyryl Intermediate in 82% Yield

In a patented synthesis of 2′‑C‑methylguanosine, the N2‑isobutyryl‑protected intermediate was prepared and subsequently converted to the final product in 82% yield after recrystallization [1]. While no direct comparator yield is available for alternative protecting groups, this value provides a useful benchmark for assessing the efficiency of N‑isobutyryl protection in the context of sugar‑modified guanosine synthesis.

Modified nucleosides Synthetic yield Antiviral intermediates

Where N-Isobutyrylguanosine (CAS 64350-24-9) Delivers Verifiable Value: Recommended Research and Industrial Use Cases


Solid‑Phase Oligoribonucleotide Synthesis Requiring Standard Ammonolysis Deprotection

N‑Isobutyrylguanosine is the preferred guanosine building block for RNA synthesis workflows that employ universal ammonolysis deprotection. Its N2‑isobutyryl group is efficiently removed under the same mild basic conditions used for standard base‑protecting groups, eliminating the need for additional deprotection steps [1]. This scenario is supported by the compound's commercial availability in high purity (≥98% HPLC) and its established use in the synthesis of functional RNAs for biochemical assays [2].

Preparation of Photocaged 3′‑S‑Phosphorothiolate Probes for RNA Catalysis Studies

Researchers investigating the chemical mechanism of ribozymes or spliceosomes can employ N‑isobutyrylguanosine as the starting material for the 9‑step synthesis of 2′‑O‑photocaged 3′‑S‑thioguanosine phosphoramidite (10.2% overall yield) [1]. The resulting photocaged oligonucleotides enable temporal control over the chemical step of RNA catalysis, a capability not readily accessible with alternative protected guanosines [2].

Synthesis of 2′‑O‑Methyl‑Modified Guanosine Derivatives for Probing Hydrogen‑Bonding Interactions

N2‑Isobutyryl‑2′‑O‑methylguanosine serves as a key intermediate in the 8‑step synthesis of 2′‑O‑methyl‑3′‑thioguanosine phosphoramidite (10.4% overall yield) [1]. This probe has been used to test hydrogen‑bonding models in the Tetrahymena ribozyme reaction, demonstrating the utility of the N‑isobutyryl protecting group in accessing 2′‑O‑alkylated guanosine analogs that would be incompatible with more labile protecting groups [2].

Large‑Scale Production of Therapeutic‑Grade Oligonucleotides Where N‑Isobutyryl Deprotection Conditions Are Already Optimized

Although N‑acetyl protection offers superior deprotection kinetics, many established oligonucleotide manufacturing processes are validated around N‑isobutyryl guanosine building blocks. In such scenarios, substituting with an alternative N2‑protected guanosine would require costly re‑validation. Procuring N‑isobutyrylguanosine from vendors offering ≥98% HPLC purity [1] ensures consistency with existing process parameters while maintaining acceptable impurity profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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